Diphenyl phosphate
Overview
Description
Diphenyl phosphate (DPHP) is a chemical compound that serves various industrial purposes. It is primarily known as an aryl phosphate ester (APE) and is used as an industrial catalyst, chemical additive, and a primary metabolite of flame retardant APEs, including triphenyl phosphate (TPHP) . DPHP is also a degradation product of aryl-PFRs and is commonly found in indoor dust, contributing to human exposure .
Synthesis Analysis
The synthesis of DPHP can be achieved through various methods. One approach involves the reaction of phenol, o-phenyl phenol, and phosphorus oxychloride, with aluminum chloride as a catalyst . Another method includes the synthesis of oligomeric biphenyl bis(diphenyl phosphate) from 4,4'-Dihydroxy-biphenyl, phosphorus oxychloride, and phenol, with AlCl3 as the best catalyst . Additionally, DPHP can be produced as a metabolite during the metabolism of TPHP by cytochromes P450 .
Molecular Structure Analysis
The molecular structure of DPHP has been studied in the context of metal-organic hybrid architectures. In these structures, DPHP can act as a bridging ligand between metal ions or as a monodentate ligand, influencing the overall coordination and supramolecular architecture .
Chemical Reactions Analysis
DPHP is an efficient organocatalyst for the ring-opening polymerization (ROP) of cyclic carbonates, leading to the formation of block, end-functionalized, and macrocyclic polycarbonates without undesirable side reactions such as backbiting, decarboxylation, and transesterification . It is also involved in the synthesis of triaryl phosphites and phosphates from white phosphorus, catalyzed by diphenyl diselenide .
Physical and Chemical Properties Analysis
The presence of DPHP in indoor dust from various microenvironments in Spain and the Netherlands has been quantified, indicating its widespread distribution and potential for human exposure . Its role in the toxicity during embryonic development has been studied using zebrafish as a model, revealing that DPHP can disrupt cardiac development and mitochondrial function . The flame retardancy mechanisms of DPHP in polycarbonate/acrylonitrile–butadiene–styrene blends have been investigated, showing that it can act in both the gas and condensed phases to inhibit fire .
Relevant Case Studies
Case studies have shown that DPHP can be selectively recognized and extracted from environmental samples using molecularly imprinted polymers, demonstrating its potential for monitoring and removal from indoor environments . Another case study involving the metabolism of TPHP to DPHP by cytochromes P450 provides insights into the metabolic pathways and potential health risks associated with exposure to aryl-PFRs .
Scientific Research Applications
1. Flame Retardancy and Electrolyte Improvement Diphenyl phosphate (DPHP) and its derivatives, such as cresyl diphenyl phosphate (CDP), have been explored for their potential as flame retardants and to improve the safety of lithium-ion batteries (LIBs). These compounds serve as additives in standard electrolytes and are effective in enhancing the flame retardant properties and electrochemical performance of LIBs (Jiang, Zhang, & Deng, 2022).
2. Environmental Presence and Human Exposure DPHP, a major metabolite of aryl-phosphate flame retardants, has been ubiquitously detected in indoor environments, especially in dust, raising concerns about human exposure. It's primarily introduced into the environment as a chemical additive, a common impurity of aryl-phosphate flame retardants, or a degradation product. Despite being a significant source of human exposure, especially in indoor settings, estimated exposures through dust ingestion are relatively low compared to other potential sources (Björnsdotter et al., 2018).
3. Biomonitoring and Extraction Techniques Efforts have been made to develop extraction and monitoring techniques for DPHP due to its relevance as a metabolite of flame retardants like triphenyl phosphate. Techniques such as molecularly imprinted polymer solid-phase extraction (MISPE) have shown promising results in extracting DPHP from aqueous solutions and urine samples, indicating its potential for biomonitoring and assessing human exposure to flame retardants (Möller, Crescenzi, & Nilsson, 2004).
4. Health and Environmental Impact Assessments While DPHP is widely present in the environment due to its use in various applications, there's growing interest in understanding its health and environmental impacts. Studies involving animal models have been conducted to assess the toxicological properties of DPHP and its potential effects on biological systems, including liver metabolism and overall physiology (Selmi‐Ruby et al., 2020).
5. Biodegradation and Environmental Remediation Biological degradation appears to be a promising approach for the removal of DPHP from the environment. Novel enzymes with the ability to degrade DPHP, such as glycerophosphodiester phosphodiesterase from Bacillus altitudinis W3, have been identified and studied for their potential in bioremediation and industrial applications (Ren et al., 2021).
Future Directions
There is increasing interest in the research of organophosphate flame retardants (OPFRs), including Diphenyl phosphate, due to the phase-out of traditional halogenated flame retardants (HFRs) . Future research is recommended to more comprehensively understand the currently-produced OPFRs in the environment .
properties
IUPAC Name |
diphenyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMQGLCHMVWBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048207 | |
Record name | Diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl phosphate | |
CAS RN |
838-85-7, 53396-64-8 | |
Record name | Diphenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC289392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIPHENYL PHOSPHATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphoric acid, diphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl hydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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